1,3-Dibromo-2-methyl-5-nitrobenzene;ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-methyl-5-nitrobenzene;ethene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration, bromination, and methylation reactions. The typical synthetic route includes:
Bromination: The addition of bromine atoms to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of 1,3-Dibromo-2-methyl-5-nitrobenzene typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution of the bromine atoms.
Scientific Research Applications
1,3-Dibromo-2-methyl-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-methyl-5-nitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,3-Dibromo-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Dibromo-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Dibromo-5-methyl-2-nitrobenzene: Similar structure but different positioning of the methyl and nitro groups, affecting its chemical properties.
1,3-Dibromo-2-nitrobenzene:
The uniqueness of 1,3-Dibromo-2-methyl-5-nitrobenzene lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H9Br2NO2 |
---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
1,3-dibromo-2-methyl-5-nitrobenzene;ethene |
InChI |
InChI=1S/C7H5Br2NO2.C2H4/c1-4-6(8)2-5(10(11)12)3-7(4)9;1-2/h2-3H,1H3;1-2H2 |
InChI Key |
YELYFYUPYVABKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br.C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.